molecular formula C8H11ClN2O2 B2505298 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride CAS No. 2470438-35-6

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride

Cat. No. B2505298
M. Wt: 202.64
InChI Key: PLUSUSIPJPINOH-UHFFFAOYSA-N
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Description

The compound 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound has been the subject of various studies due to its potential pharmacological properties, particularly its anti-inflammatory activity .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydroindazole derivatives has been achieved through different methods. One approach involves the condensation between phenylhydrazine and a 2-(hydroxymethylene)cyclohexanone-4-carboxylate to produce 1-aryl and 2-aryl tetrahydroindazole carboxylic acids . Another method includes the synthesis of isomeric 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acids from diethyl oxocyclohexanedicarboxylates, with subsequent dimerization in neutral iodine solution . Additionally, the synthesis of novel 4,5,6,7-tetrahydro-1H-indazoles has been reported using a conventional method from cyclic β-keto esters, with structural confirmation provided by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydro-1H-indazoles has been elucidated using 1H, 13C NMR, and IR spectra. Advanced techniques such as HMBC, HSQC, COSY, and NOESY have been employed to study the stereochemistry and confirm the indazole structure . The stereochemistry of the six-membered ring in these fused indazoles is reported to resemble that of keto esters .

Chemical Reactions Analysis

The chemical reactivity of 4,5,6,7-tetrahydroindazole derivatives has been explored in the context of their anti-inflammatory properties. The most active compound in the series, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, demonstrated significant anti-inflammatory activity with an ED50 value of 3.5 mg/kg . The indazole ring formation has been shown to be dependent on the reaction media, which is crucial for the synthesis of positional isomers in the tetrahydroindazole series .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-tetrahydroindazole derivatives, such as pKa values, have been reported, providing insight into their chemical behavior . The fluorescence lifetime values of related coordination polymers incorporating indazole units have been measured on the nanosecond timescale at room temperature, indicating potential applications in photoluminescence .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The research into indazole derivatives, including 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid; hydrochloride, has highlighted their significance in medicinal chemistry. Indazoles are heterocyclic moieties that possess a wide range of biological activities, sparking interest in the development of novel therapeutic agents based on these structures. Derivatives of indazoles have shown promising anticancer and anti-inflammatory activities, alongside potential applications in treating disorders involving protein kinases and neurodegeneration. The breadth of therapeutic applications underlines the pharmacological importance of the indazole scaffold, forming the basis of compounds with significant therapeutic value (Denya, Malan, & Joubert, 2018).

Environmental Science and Pollution Treatment

The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants presents an innovative approach to environmental remediation. Certain compounds, including those related to the indazole scaffold, have been explored for their ability to act as redox mediators, enhancing the degradation efficiency of recalcitrant pollutants in wastewater. This method points toward sustainable strategies for managing pollution and mitigating environmental damage (Husain & Husain, 2007).

Materials Science and Corrosion Inhibition

In materials science, the study of organic acids, including carboxylic acids similar to 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid; hydrochloride, has provided insights into corrosion inhibition mechanisms. Organic acids have been evaluated for their effectiveness in protecting metals from corrosion in acidic environments, offering economic and less toxic alternatives to traditional corrosion inhibitors. This research has implications for various industrial applications, including metal processing and preservation (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).

Safety And Hazards

The safety information for “4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)5-1-2-6-4-9-10-7(6)3-5;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUSUSIPJPINOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)NN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride

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